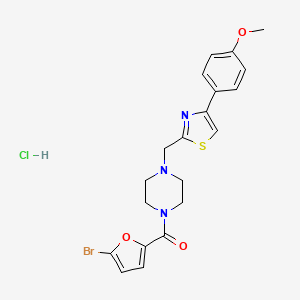

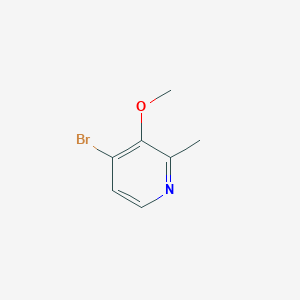

4-Bromo-3-methoxy-2-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile. The overall yield could be increased from 3.6% to 29.4% . Other methods of synthesis include bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide .

Molecular Structure Analysis

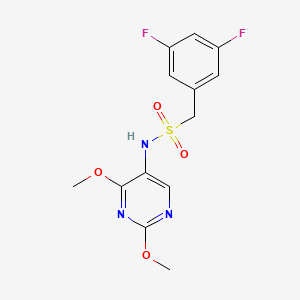

The molecular formula of 4-Bromo-3-methoxy-2-methylpyridine is C7H8BrNO . The molecular weight is 202.05 .

Chemical Reactions Analysis

4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It is also used in the Suzuki–Miyaura coupling reaction .

Physical And Chemical Properties Analysis

The density of 4-Bromo-3-methoxy-2-methylpyridine is 1.5±0.1 g/cm3 . The boiling point is 232.3±35.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Application in Organic Synthesis

Field

Organic Chemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens .

Methods of Application

The compound is used in sodium or nickel reductive coupling, side chain oxidation, and esterification .

Results or Outcomes

The compound serves as an important raw material and intermediate in organic synthesis .

Application in Pharmaceutical Research

Field

Pharmaceutical Chemistry

Application Summary

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .

Methods of Application

The synthesis involves 7 linear steps, starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes

With a total yield of 29.4%, the optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .

Application in Dye Manufacturing

Field

Dye Chemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as an important raw material and intermediate in the manufacturing of dyes .

Methods of Application

The compound is used in various chemical reactions such as sodium or nickel reductive coupling, side chain oxidation, and esterification to produce different types of dyes .

Results or Outcomes

The compound has been found to be effective in producing a variety of dyes with different color properties .

Application in Agrochemicals

Field

Agrochemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” is used as a raw material and intermediate in the production of agrochemicals .

Methods of Application

The compound is used in various chemical reactions to produce agrochemicals. These reactions include sodium or nickel reductive coupling, side chain oxidation, and esterification .

Results or Outcomes

The compound has been found to be effective in producing a variety of agrochemicals with different properties .

Application in the Synthesis of Ocular Age Pigment A2-E

Field

Biochemistry

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” may be used in the total synthesis of ocular age pigment A2-E .

Methods of Application

The compound is used in the preparation of methoxy-2-(2-pyridyl)indoles .

Results or Outcomes

The compound has been found to be effective in producing ocular age pigment A2-E .

Application in the Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine

Application Summary

“4-Bromo-3-methoxy-2-methylpyridine” may be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .

Methods of Application

The compound is used in a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

Results or Outcomes

The compound has been found to be effective in producing 2-(2′,4′-difluorophenyl)-4-methylpyridine .

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-3-methoxy-2-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMULTJAREUPAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methoxy-2-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)